Temozolomide-d3 Temozolomide-d3 Temozolomide-d3 (TMZ-d3) contains three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of temozolomide by GC- or LC-MS. TMZ is an imidazotetrazine that is converted to a compound capable of alkylating DNA, thus interfering with DNA replication and leading to cytotoxicity in proliferating cells. TMZ is rapidly and completely absorbed from the gastrointestinal tract after oral administration and readily crosses the blood-brain barrier. Formulations containing TMZ are effective in a variety of types of cancer, including aggressive brain cancers.
Brand Name: Vulcanchem
CAS No.: 208107-14-6
VCID: VC20790372
InChI: InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3
SMILES: CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
Molecular Formula: C6H6N6O2
Molecular Weight: 197.17 g/mol

Temozolomide-d3

CAS No.: 208107-14-6

Cat. No.: VC20790372

Molecular Formula: C6H6N6O2

Molecular Weight: 197.17 g/mol

* For research use only. Not for human or veterinary use.

Temozolomide-d3 - 208107-14-6

Specification

Description Temozolomide-d3 (TMZ-d3) contains three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of temozolomide by GC- or LC-MS. TMZ is an imidazotetrazine that is converted to a compound capable of alkylating DNA, thus interfering with DNA replication and leading to cytotoxicity in proliferating cells. TMZ is rapidly and completely absorbed from the gastrointestinal tract after oral administration and readily crosses the blood-brain barrier. Formulations containing TMZ are effective in a variety of types of cancer, including aggressive brain cancers.
CAS No. 208107-14-6
Molecular Formula C6H6N6O2
Molecular Weight 197.17 g/mol
IUPAC Name 4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Standard InChI InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3
Standard InChI Key BPEGJWRSRHCHSN-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N
SMILES CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
Canonical SMILES CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
Appearance Assay:≥99% deuterated forms (d1-d3)A solid

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